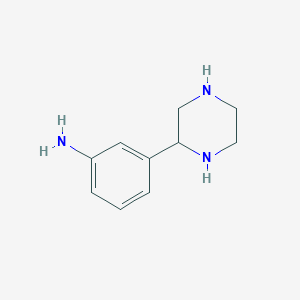

3-(Piperazin-2-yl)aniline

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Research

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a fundamental scaffold in the development of new chemical entities. thieme-connect.comijrrjournal.com Its versatile structure allows for extensive modification, making it a privileged component in the design of novel molecules with diverse biological activities. thieme-connect.comnih.gov Piperazine derivatives are a broad class of compounds that have been the subject of intensive research, leading to their incorporation into a wide array of pharmaceuticals. ijrrjournal.comresearchgate.net

The significance of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms provide a large polar surface area and act as hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability of drug candidates. nih.govresearchgate.net Furthermore, the piperazine ring's relative structural rigidity can enhance target affinity and specificity. nih.gov These characteristics have made piperazine and its derivatives a remarkable tool in medicinal chemistry, with applications spanning from anticancer and antimicrobial agents to treatments for neurological disorders. nih.govresearchgate.netresearchgate.netontosight.ai The chemical reactivity of piperazine also facilitates its use as a linker to connect different pharmacophores or as a scaffold for arranging key functional groups for interaction with biological targets. tandfonline.com

Structural Features of 3-(Piperazin-2-yl)aniline and its Unique Substituent Pattern

The chemical structure of this compound, with the molecular formula C10H15N3, is distinguished by the fusion of an aniline (B41778) ring with a piperazine moiety. evitachem.com Specifically, the piperazine ring is attached to the meta-position of the aniline's amino group. This particular substitution pattern is crucial as it influences the molecule's electronic properties, reactivity, and potential biological interactions.

The aniline portion of the molecule provides an aromatic system and a primary amino group, which can participate in various chemical reactions, including electrophilic substitution on the ring and reactions at the nitrogen atom. evitachem.com The piperazine ring introduces two secondary amine functionalities, which can also be readily functionalized. The opposing nitrogen atoms in the piperazine ring contribute to its basicity and ability to form salts, which can be advantageous for pharmaceutical formulations. nih.govresearchgate.net The unique arrangement of the amino group on the aniline ring and the piperazine substituent creates a distinct electronic and steric environment, setting it apart from other isomers and related compounds.

Historical Overview of Research on Related Amino-Piperazine Scaffolds

The exploration of piperazine and its derivatives has a rich history. Initially, piperazines were named for their chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant. ijrrjournal.com The development of synthetic methods for piperazine, often as a byproduct of ethylene (B1197577) diamine production, paved the way for the creation of a vast library of derivatives.

Research into amino-substituted piperazine scaffolds has been a continuous area of interest. Early investigations into piperazine-based compounds often focused on their anthelmintic properties. researchgate.net Over time, the scope of research broadened significantly as the diverse pharmacological potential of these scaffolds became apparent. researchgate.netresearchgate.net The study of arylpiperazines, a class that includes this compound, has been particularly fruitful, leading to the discovery of compounds with activity at various neurotransmitter receptors. ijrrjournal.commdpi.com For instance, derivatives like meta-chlorophenylpiperazine have been investigated for their interaction with serotonergic receptors. ijrrjournal.com The continuous evolution of synthetic methodologies, such as the Buchwald-Hartwig amination and Ullmann-Goldberg reaction, has further enabled the synthesis and exploration of a wide range of complex amino-piperazine structures. mdpi.com

Significance of this compound as a Research Subject in Organic Synthesis

This compound serves as a valuable building block and intermediate in organic synthesis. evitachem.com Its bifunctional nature, possessing both a reactive aniline moiety and a piperazine ring, allows for a variety of chemical transformations. This makes it a key precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry. evitachem.com

The synthesis of this compound itself can be achieved through several routes. One common method involves the reduction of a corresponding nitroaniline derivative. evitachem.com Another approach is through cyclization reactions where piperazine derivatives react with aromatic compounds. evitachem.com The ability to selectively modify either the aniline or the piperazine portion of the molecule provides synthetic chemists with a versatile platform for creating libraries of new compounds for screening and lead optimization in drug discovery programs. nih.gov The unique substitution pattern of this compound makes it a particularly interesting starting material for exploring structure-activity relationships in various therapeutic areas.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 760920-26-1 | evitachem.com |

| Molecular Formula | C10H15N3 | evitachem.com |

| Molecular Weight | 177.25 g/mol | evitachem.com |

| IUPAC Name | This compound | evitachem.com |

| Canonical SMILES | C1CNC(CN1)C2=CC(=CC=C2)N | evitachem.com |

| InChI Key | DWGPGDDOMABLQW-UHFFFAOYSA-N | evitachem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

760920-26-1 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-piperazin-2-ylaniline |

InChI |

InChI=1S/C10H15N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7,11H2 |

InChI Key |

DWGPGDDOMABLQW-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)C2=CC(=CC=C2)N |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Piperazin 2 Yl Aniline

Direct Synthesis Approaches to Piperazine (B1678402) Scaffolds

The construction of the piperazine core is a foundational aspect of synthesizing derivatives like 3-(Piperazin-2-yl)aniline. Various strategies have been developed to assemble this six-membered heterocycle, ranging from classical cyclization reactions to modern catalytic methods. These direct approaches focus on the de novo synthesis of the piperazine ring system.

Cyclization Strategies for Piperazine Ring Formation

Cyclization reactions represent the most traditional and widely employed method for constructing the piperazine ring. These strategies typically involve the formation of two carbon-nitrogen bonds to close a linear precursor. A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This method often utilizes substrates prepared from amino acids, allowing for the introduction of chirality. organic-chemistry.org

Another prominent cyclization strategy involves the reaction of a 1,2-diamine with a precursor containing two electrophilic carbons. For instance, the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride is a common method for producing N-arylpiperazines, though it often requires elevated temperatures. researchgate.net More recent innovations include visible-light-promoted decarboxylative annulation, which couples a glycine-based diamine with various aldehydes to yield 2-aryl and 2-alkyl piperazines under mild conditions. organic-chemistry.org A novel approach utilizes the catalytic reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, to produce a variety of C-substituted piperazines. nih.govresearchgate.net

Table 1: Comparison of Key Cyclization Strategies for Piperazine Scaffolds

| Strategy | Key Precursors | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | Amino-alkenes derived from amino acids | Base-free Pd(DMSO)2(TFA)2 catalyst | High diastereoselectivity, modular | organic-chemistry.org |

| Reaction with Bis(2-haloethyl)amines | Primary amines (e.g., anilines), bis(2-chloroethyl)amine | High temperature (e.g., 130-150°C), solvent like diglyme | Direct N-arylation, well-established | researchgate.net |

| Photoredox Decarboxylative Annulation | Glycine-based diamine, aldehydes | Iridium-based photoredox catalyst, visible light | Mild conditions, good for 2-aryl/alkyl piperazines | organic-chemistry.org |

| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Sequential Michael addition, then catalytic hydrogenation (Pd or Ni) | Access to diverse C-substituted piperazines | nih.govresearchgate.net |

Reductive Amination Routes for Piperazine Derivatives

Reductive amination is a versatile tool in piperazine synthesis, used both for the formation of the ring itself and for the subsequent functionalization of its nitrogen atoms. mdpi.com The double reductive amination (DRA) of 1,4-dicarbonyl compounds with a primary amine is a straightforward method to access the piperazine skeleton. chim.it This approach benefits from the wide availability of amines and sugar-derived dicarbonyls, allowing for diverse substitutions and stereochemical control. chim.it

Furthermore, reductive amination is a key method for N-alkylation of a pre-formed piperazine ring. researchgate.netmdpi.com This involves reacting the secondary amine of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form a new carbon-nitrogen bond. This method is particularly useful for introducing alkyl groups onto the piperazine nitrogens in the final steps of a synthetic sequence. For example, a key 2,3-substituted 1,4-diamine precursor for piperazine synthesis can be generated via the reductive amination of a β-ketoester. nih.gov

Palladium-Catalyzed Cross-Coupling Methods in Piperazine Synthesis (e.g., Buchwald-Hartwig, Ullmann-Goldberg)

For the synthesis of N-arylpiperazines, transition-metal-catalyzed cross-coupling reactions have become indispensable tools, largely supplanting harsher classical methods. mdpi.comwikipedia.org The Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are the two most prominent methods for forming the aryl-N bond. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.org Its development allowed for the facile synthesis of aryl amines under significantly milder conditions than previous methods. wikipedia.org The use of sterically hindered phosphine (B1218219) ligands has been crucial to the reaction's success, enabling the coupling of a wide variety of aryl chlorides, bromides, and iodides with piperazine. wikipedia.orgnih.gov Modern protocols can be performed under aerobic and even solvent-free conditions, enhancing the method's efficiency and environmental friendliness. nih.govacs.org

The Ullmann-Goldberg reaction is an older, copper-catalyzed method for C-N bond formation. wikipedia.orgnih.gov Traditionally, these reactions required stoichiometric amounts of copper and harsh conditions, such as high temperatures (>200°C) in polar aprotic solvents. wikipedia.org However, a renaissance of the Ullmann reaction has occurred with the development of new catalyst systems involving soluble copper salts and various ligands, such as diamines and salicylamides, which allow the reaction to proceed under milder conditions. scispace.comnih.gov Despite these improvements, the Buchwald-Hartwig reaction is often preferred for its broader substrate scope and milder conditions. researchgate.netwikipedia.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Goldberg Reactions for N-Arylpiperazine Synthesis

| Feature | Buchwald-Hartwig Amination | Ullmann-Goldberg Reaction |

|---|---|---|

| Catalyst | Palladium (Pd) | Copper (Cu) |

| Ligands | Bulky electron-rich phosphines (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) | Diamines (e.g., phenanthroline), amino acids (e.g., proline), acetylacetonates |

| Reaction Conditions | Generally milder (often < 100°C), tolerant of more functional groups | Traditionally harsh (>200°C), but modern protocols are milder |

| Aryl Halide Reactivity | Ar-I > Ar-Br > Ar-Cl (modern catalysts are effective for chlorides) | Ar-I > Ar-Br >> Ar-Cl (chlorides are very challenging) |

| Advantages | High yields, broad substrate scope, mild conditions, well-understood mechanism | Lower catalyst cost, effective for electron-deficient aryl halides |

| References | mdpi.comwikipedia.orgnih.gov | wikipedia.orgnih.govscispace.com |

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound specifically requires the formation of a carbon-carbon bond between the C2 position of the piperazine ring and the C1 position of the 3-aminophenyl (m-aminophenyl) group. This structure is a 2-arylpiperazine, and its synthesis requires strategies distinct from the N-arylation methods described previously.

Synthesis from Substituted Anilines

This approach involves constructing the piperazine ring onto a pre-existing aniline or a precursor thereof. A logical starting material would be a derivative of 3-nitroacetophenone. A modern synthetic strategy could employ the photoredox decarboxylative annulation method. organic-chemistry.org In this pathway, 3-nitrobenzaldehyde (B41214) would serve as the aldehyde component, which reacts with a protected glycine-based diamine under visible light irradiation with an iridium catalyst. This cyclization directly forms the 2-(3-nitrophenyl)piperazine (B1343010) intermediate. The final step is the chemical reduction of the nitro group to the corresponding aniline using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

Routes Involving Functionalized Piperazine Intermediates

An alternative and powerful strategy involves the synthesis of a key functionalized piperazine intermediate, namely 2-(3-nitrophenyl)piperazine, which is then converted to the target molecule. The synthesis of this intermediate can be achieved through several routes. One reported method involves the reaction of an aryl Grignard reagent with a 2-halopyrazine, followed by reduction. google.com Specifically, 3-nitrophenylmagnesium bromide could be coupled with 2-chloropyrazine (B57796) in the presence of a nickel catalyst, followed by catalytic hydrogenation to reduce the pyrazine (B50134) ring to a piperazine.

Another advanced method is photocatalytic decarboxylative arylation. acs.org This approach would involve coupling a piperazine-2-carboxylic acid derivative with an aryl halide, such as 1-iodo-3-nitrobenzene, using metallaphotoredox catalysis to form the C-C bond. Once the 2-(3-nitrophenyl)piperazine intermediate is obtained (with appropriate N-protection), the final step is the straightforward reduction of the nitro group to the amine functionality, yielding this compound. This two-step sequence, involving the initial synthesis of a nitrophenyl-substituted piperazine followed by reduction, is a common and effective strategy for accessing aminophenyl-piperazine derivatives.

Advanced Synthetic Transformations of this compound

The structure of this compound offers multiple reactive sites: the two secondary amine nitrogens within the piperazine ring (N1 and N4) and the aniline ring, which is susceptible to electrophilic substitution. This complexity allows for diverse molecular modifications but also necessitates strategic control to achieve desired products.

The nucleophilic nitrogen atoms of the piperazine ring are readily functionalized through N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the compound's physicochemical and biological properties. nih.gov

N-Alkylation: This transformation is typically achieved through several methods:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., alkyl chlorides or bromides) is a common approach. To enhance reaction rates and yields, an iodide salt is often added as a catalyst. nih.gov

Reductive Amination: This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov This method is particularly useful for introducing more complex alkyl groups. nih.gov

N-Acylation: The introduction of an acyl group is a standard method for forming amides and can also serve as a protecting group strategy. rsc.org This is generally accomplished by reacting the piperazine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. The resulting amide bond is generally stable, though the reactivity of the nitrogen lone pair is significantly reduced due to delocalization with the adjacent carbonyl group.

A key challenge in both N-alkylation and N-acylation of the unsubstituted this compound is controlling the site of reaction to avoid mixtures of mono- and di-substituted products. Selective functionalization is discussed in section 2.3.3.

Table 1: Common Reagents for N-Alkylation and N-Acylation of Piperazines

| Reaction Type | Reagent Class | Specific Examples | Reducing Agent (if applicable) |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N/A |

| Aldehydes/Ketones | Formaldehyde, Acetone | Sodium triacetoxyborohydride | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | N/A |

| Acid Anhydrides | Acetic anhydride | N/A |

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. wikipedia.org The piperazin-2-yl substituent is also generally considered to be an activating group.

Consequently, electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6).

Halogenation: Reaction with bromine water, for instance, can lead to rapid polysubstitution, often yielding the 2,4,6-tribrominated product due to the high activation of the ring. makingmolecules.com To achieve monosubstitution, the reactivity of the amino group can be attenuated by first converting it to an acetamide (B32628) (N-acylation), which is less activating but still an ortho-, para-director. The desired substitution can then be performed, followed by hydrolysis to restore the amino group. makingmolecules.com

Nitration and Sulfonation: Direct nitration or sulfonation can be complicated by the basicity of the amino group, which can be protonated in the strongly acidic reaction conditions, forming an anilinium ion. The -NH₃⁺ group is a deactivating, meta-directing group. This can lead to a mixture of products. wikipedia.org The protective acetylation strategy is also effective in these cases to ensure ortho/para selectivity.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Aniline

| Electrophilic Reagent | Reaction | Expected Major Products (Positions on Aniline Ring) |

|---|---|---|

| Br₂ / FeBr₃ | Bromination | 2-bromo, 4-bromo, 6-bromo |

| HNO₃ / H₂SO₄ | Nitration | 4-nitro (para), 2-nitro (ortho) |

| SO₃ / H₂SO₄ | Sulfonation | 4-sulfonic acid (para) |

Achieving selective functionalization of one piperazine nitrogen over the other is crucial for synthesizing specific target molecules. The two nitrogen atoms in this compound are chemically distinct; N1 is adjacent to the chiral center and the aniline ring, while N4 is further away. This inherent asymmetry can be exploited, but more robust control is typically achieved using protecting groups. jocpr.com

A common strategy involves:

Mono-protection: A protecting group, such as tert-butyloxycarbonyl (Boc), is introduced. Due to steric hindrance, the reaction may favor one nitrogen over the other.

Functionalization: The unprotected nitrogen is then selectively derivatized via N-alkylation or N-acylation.

Deprotection: The protecting group is removed under specific conditions (e.g., acid treatment for Boc) to yield the mono-functionalized piperazine. nih.gov

Orthogonal protection strategies, using two different protecting groups that can be removed under distinct conditions, allow for the sequential functionalization of both N1 and N4, providing a high degree of control over the final structure. rsc.orgresearchgate.net Another approach to favor mono-substitution is the use of piperazine salts, such as the monohydrochloride, which deactivates one nitrogen, allowing the other to react. nih.gov

The C2 position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for asymmetric synthesis are critical. nih.gov

Key approaches to obtain enantiomerically pure forms include:

Synthesis from a Chiral Pool: This is a highly effective strategy that utilizes readily available, enantiopure starting materials. Chiral α-amino acids are common precursors for synthesizing 2-substituted piperazines. rsc.orgrsc.orggoogle.com A multi-step sequence can convert a chiral amino acid into the corresponding enantiopure piperazine derivative.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. For instance, diastereoselective alkylation of a 2-oxopiperazine intermediate, followed by removal of the auxiliary and reduction of the lactam, can yield a chiral piperazine. researchgate.net

Kinetic Resolution: This method involves separating enantiomers from a racemic mixture by reacting them with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other. acs.org For example, kinetic resolution using a chiral base like (-)-sparteine (B7772259) can be used to separate 2-arylpiperazines, providing both the recovered starting material and the product in high enantiomeric excess. acs.orgwhiterose.ac.uk

Yield Optimization and Reaction Condition Analysis

Maximizing the yield of a desired product while minimizing byproducts is a central goal in chemical synthesis. For the transformations of this compound, several parameters can be systematically varied to optimize the reaction outcome. These include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For instance, in the N-arylation of piperazines (a reaction analogous to the synthesis of the parent compound), the choice of catalyst system (e.g., palladium or copper-based) and ligand can dramatically impact the yield. Similarly, in N-alkylation with alkyl halides, temperature control is crucial to prevent side reactions, and the choice of base and solvent can affect reaction rates and selectivity.

Table 3: Illustrative Example of Condition Optimization for N-Alkylation

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Solvent | Toluene | Acetonitrile (B52724) | Dimethylformamide (DMF) | DMF often leads to higher yields due to better solubility and higher boiling point. |

| Temperature | Room Temp | 60 °C | 100 °C | Higher temperatures generally increase reaction rate but may also increase byproduct formation. Optimal temperature must be determined empirically. |

| Base | K₂CO₃ (weak) | Triethylamine (organic) | NaH (strong) | Stronger bases can increase deprotonation of the amine, potentially accelerating the reaction, but may not be compatible with all functional groups. |

| Yield | Low | Moderate | High | Condition C provides the highest yield for this hypothetical reaction. |

Process optimization often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to find the optimal reaction space efficiently.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of piperazine derivatives is an area of active research.

Key green strategies applicable to the synthesis and derivatization of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a primary focus. biotage.com Some facile syntheses of arylpiperazines have been developed using water as a solvent. researchgate.net

Catalysis: The use of efficient catalysts can reduce energy consumption and waste. Photoredox catalysis, which uses light to drive chemical reactions, offers a sustainable alternative to methods requiring stoichiometric and often toxic reagents. mdpi.com This approach has been successfully applied to the C-H functionalization of piperazines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is more atom-economical than alkylation with alkyl halides, which generates salt byproducts.

By integrating these principles, the environmental impact of synthesizing and modifying this compound and related compounds can be significantly reduced, aligning with the goals of sustainable chemical manufacturing. researchgate.net

Theoretical and Computational Investigations of 3 Piperazin 2 Yl Aniline

Quantum Chemical Studies on Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. For 3-(Piperazin-2-yl)aniline, these methods can provide fundamental insights into its conformational preferences, orbital energies, and charge distribution, which are critical for understanding its chemical behavior.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the flexibility of the piperazine (B1678402) ring and the rotational freedom around the C-C and C-N bonds connecting the piperazine and aniline (B41778) moieties. The piperazine ring typically adopts a chair conformation as its most stable form, which minimizes steric strain. However, boat and twist-boat conformations also exist as higher-energy local minima on the potential energy surface.

Computational studies would involve a systematic search of the potential energy surface to identify all stable conformers. This is often achieved by rotating the dihedral angles defining the orientation of the aniline group relative to the piperazine ring and exploring the different puckering states of the piperazine ring. The geometries of these potential conformers are then optimized to find the stationary points, and frequency calculations are performed to confirm that they are true energy minima (i.e., have no imaginary frequencies).

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. It is expected that the most stable conformer would feature the piperazine ring in a chair conformation with the aniline substituent in an equatorial position to minimize steric hindrance. The orientation of the aniline ring itself would be optimized to balance electronic effects and steric interactions.

Table 1: Representative Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences for substituted piperazines to illustrate the expected outcomes of a conformational analysis.

| Conformer | Piperazine Ring Conformation | Aniline Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.5 - 4.0 |

| 3 | Twist-Boat | - | 5.0 - 7.0 |

| 4 | Boat | - | 6.0 - 8.0 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, specifically on the π-system and the nitrogen atom of the amino group. The LUMO is likely to be a π* orbital distributed over the aromatic ring. Computational calculations using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) can accurately predict the energies of these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative theoretical values based on calculations for similar aromatic amines and piperazine derivatives.

| Parameter | Predicted Energy (eV) | Description |

| EHOMO | -5.0 to -5.5 | Indicates the electron-donating capability of the molecule. |

| ELUMO | -0.5 to -1.0 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Reflects the chemical reactivity and stability of the molecule. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be quantified through various population analysis schemes, such as Mulliken charge analysis, and visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of both the aniline and piperazine groups, due to the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane of the ring. Conversely, the hydrogen atoms attached to the nitrogen atoms would show positive electrostatic potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule.

Table 3: Representative Calculated Mulliken Atomic Charges This table provides hypothetical Mulliken charge values to illustrate the expected charge distribution in this compound.

| Atom/Group | Predicted Mulliken Charge (a.u.) |

| Aniline Nitrogen | -0.6 to -0.8 |

| Piperazine Nitrogens | -0.5 to -0.7 |

| Aromatic Carbons | -0.1 to -0.3 |

| Amino Hydrogens | +0.3 to +0.4 |

| Aromatic Hydrogens | +0.1 to +0.2 |

Spectroscopic Property Prediction via Computational Methods

Computational chemistry provides a powerful means to predict and interpret various types of molecular spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational modes and the chemical environment of its atoms, which can aid in the analysis of experimental data.

Theoretical Vibrational Frequencies (FTIR, Raman)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the functional groups present. These would include:

N-H stretching vibrations from the aniline and piperazine amino groups, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations from the aniline ring, usually appearing above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the piperazine ring, found just below 3000 cm⁻¹.

C-N stretching vibrations for both the aromatic and aliphatic C-N bonds.

Aromatic C=C stretching vibrations within the aniline ring, typically in the 1400-1600 cm⁻¹ region.

N-H bending vibrations (scissoring) around 1600 cm⁻¹.

It is common practice to scale the calculated frequencies by an empirical factor to correct for approximations in the computational method and for anharmonicity, leading to better agreement with experimental spectra. asianpubs.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative theoretical frequencies based on studies of aniline and piperazine derivatives. asianpubs.orgscispace.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch (Aniline, asymm) | 3450 - 3500 | Medium | Medium |

| N-H Stretch (Aniline, symm) | 3350 - 3400 | Medium | Medium |

| N-H Stretch (Piperazine) | 3300 - 3350 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2800 - 2950 | Strong | Medium |

| C=C Aromatic Stretch | 1580 - 1620 | Strong | Strong |

| N-H Bend | 1590 - 1650 | Strong | Weak |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong | Medium |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are highly valuable for assigning experimental spectra and for confirming the proposed structure of a compound.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the aniline ring, the N-H protons of both the aniline and piperazine moieties, and the aliphatic protons of the piperazine ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group. The protons on the piperazine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, with the carbon attached to the amino group being significantly shielded, and for the aliphatic carbons of the piperazine ring.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides illustrative chemical shift ranges based on known values for aniline and substituted piperazines. scispace.comlew.ro

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic C-H | 6.5 - 7.2 |

| Aniline N-H | 3.5 - 4.5 |

| Piperazine N-H | 1.5 - 2.5 |

| Piperazine C-H | 2.8 - 3.5 |

| ¹³C NMR | |

| C-NH₂ (Aromatic) | 145 - 150 |

| Other Aromatic C | 115 - 130 |

| Piperazine C | 40 - 55 |

UV-Vis Absorption Spectral Simulation

The electronic absorption properties of this compound can be effectively simulated using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method is widely used for its favorable balance of computational cost and accuracy in predicting the excited states of molecules. rsc.org Simulations provide insights into the electronic transitions that give rise to the molecule's characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The simulation of the UV-Vis spectrum for this compound would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), often within a solvent model to account for environmental effects. soton.ac.uk The primary electronic transitions are expected to be associated with the aniline moiety. These transitions are typically of π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy unoccupied orbitals. The presence of the piperazine group may cause subtle shifts in the absorption maxima compared to unsubstituted aniline due to its electron-donating nature.

The calculated results allow for the assignment of specific electronic transitions to the observed absorption bands. For instance, the main absorption band would likely correspond to the HOMO-LUMO transition, localized primarily on the aromatic ring. Other, weaker transitions at higher energies might involve orbitals with contributions from the piperazine ring. Comparing the simulated spectrum with experimental data can validate the computational model and provide a detailed understanding of the molecule's electronic structure. researchgate.net

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|---|

| 4.35 | 285 | 0.152 | HOMO -> LUMO (95%) | π -> π |

| 5.10 | 243 | 0.088 | HOMO-1 -> LUMO (88%) | π -> π |

| 5.95 | 208 | 0.210 | HOMO -> LUMO+1 (75%) | π -> π* |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. uib.nonih.gov

The piperazine ring is known to exist in two primary conformations: a thermodynamically favored chair form and a higher-energy boat form. nih.gov In this compound, the dynamic equilibrium between these conformers can be investigated using MD simulations. The simulations would model the molecule's movements over time, revealing the frequency and pathways of interconversion between the chair and boat conformations. nih.gov

The presence of the bulky 3-aminophenyl substituent at the C2 position of the piperazine ring is expected to influence the conformational preference. The substituent can exist in either an axial or equatorial position in the chair conformation, with the equatorial position generally being more stable to minimize steric hindrance. MD simulations can quantify the relative populations of the axial and equatorial conformers and the energy barriers for their interconversion. These simulations provide a detailed picture of the three-dimensional structure and flexibility of the molecule, which is crucial for understanding its biological activity and physicochemical properties. researchgate.net

MD simulations are instrumental in characterizing the non-covalent interactions between this compound and solvent molecules. dovepress.comnih.gov In an aqueous solution, the primary interactions would be hydrogen bonds. The aniline and piperazine moieties both contain nitrogen atoms with lone pairs and N-H groups that can act as hydrogen bond acceptors and donors, respectively. bohrium.com

Simulations can identify the specific sites on the molecule that are most likely to engage in hydrogen bonding with water. The amino group on the aniline ring and the two nitrogen atoms of the piperazine ring are expected to be primary hydrogen bond acceptors. The N-H protons of these groups will act as hydrogen bond donors. uib.no By analyzing the radial distribution functions (RDFs) from the simulation trajectory, the average distances and coordination numbers of water molecules around these functional groups can be determined. dovepress.com This provides a quantitative description of the molecule's solvation shell and helps explain its solubility and transport properties.

| Functional Group | Atom Type | Interaction Type | Potential Interaction Partner (Water) |

|---|---|---|---|

| Aniline -NH₂ | Nitrogen | H-bond Acceptor | Water H-atom |

| Aniline -NH₂ | Hydrogen | H-bond Donor | Water O-atom |

| Piperazine -NH | Nitrogen | H-bond Acceptor | Water H-atom |

| Piperazine -NH | Hydrogen | H-bond Donor | Water O-atom |

| Aniline Ring | π-system | π-stacking / Hydrophobic | Non-polar solutes |

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are essential for predicting the chemical reactivity of a molecule and elucidating the mechanisms of its reactions. figshare.com

Transition state (TS) theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate the first-order saddle points on the potential energy surface that correspond to the transition states of chemical reactions. arxiv.org For this compound, key reactions could include N-acylation or N-alkylation at the secondary amine of the piperazine ring.

By calculating the structure and energy of the transition state, the activation energy (Ea) for the reaction can be determined. This value is critical for predicting the reaction rate. For example, in an acylation reaction, the transition state would involve the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of an acylating agent. The geometry of this TS would reveal the bond-forming and bond-breaking processes occurring simultaneously. Comparing the activation energies for reactions at the different nitrogen atoms (piperazine vs. aniline) can predict the regioselectivity of the reaction.

| Reaction Site | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Piperazine N-H | 0.0 | 55.2 | 55.2 |

| Aniline -NH₂ | -5.1 | 89.4 | 94.5 |

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the reaction pathway. arxiv.org Starting from the optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface, connecting the transition state to the reactants and products.

This mapping generates a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. This profile clearly shows the energy of the reactants, the transition state, and the products, as well as the activation energies for the forward and reverse reactions. For a reaction of this compound, the reaction coordinate would represent the collective changes in bond lengths and angles as the molecule transforms from reactants to products. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Solvation Effects Modeling

The local environment, particularly the solvent, can significantly influence the conformational stability, reactivity, and electronic properties of a molecule like this compound. Computational chemistry provides powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvation models. wikipedia.orgarxiv.org The choice between these models often represents a trade-off between computational cost and the level of detail required for the investigation. arxiv.org

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgmdpi.com This approach is computationally efficient and is often used to estimate the free energy of solute-solvent interactions. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the SMx family of models (e.g., SMD), which can provide accurate predictions of solvation free energies across a wide range of solvents. mdpi.commdpi.com In the context of this compound, these models could be employed to predict how its structure and stability change in solvents of varying polarity, such as water, ethanol, or less polar organic solvents.

Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules surrounding the solute. arxiv.org This method provides a more detailed and realistic picture of the solute-solvent interactions, including specific hydrogen bonds and the local solvent structure. mdpi.com However, this level of detail comes at a significantly higher computational expense due to the increased number of atoms in the system. arxiv.org For a molecule like this compound, with its potential for hydrogen bonding at the aniline and piperazine moieties, explicit solvent models would be crucial for accurately capturing the specific interactions with protic solvents like water.

Hybrid implicit-explicit models offer a compromise by treating the first solvation shell explicitly while representing the bulk solvent with an implicit model. wikipedia.org This can be particularly useful for studying reactions or properties where the immediate solvent environment plays a critical role.

The application of these models to this compound would allow for the investigation of several key aspects. For instance, the relative energies of different conformers of the molecule can be significantly altered by the solvent environment. A conformation that is stable in the gas phase may be less stable in a polar solvent, and vice versa. Furthermore, solvation models are essential for predicting chemical reactivity, as the solvent can stabilize or destabilize transition states and reaction intermediates.

A hypothetical study on this compound could involve the use of Density Functional Theory (DFT) calculations combined with an implicit solvation model like SMD to explore its behavior in different solvents. The results could be presented in a table format, as shown below, to compare key properties.

Table 1: Hypothetical Solvation Data for this compound

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1 | 0 | 2.5 |

| Chloroform | 4.8 | -5.2 | 3.1 |

| Ethanol | 24.6 | -8.7 | 3.8 |

This type of theoretical investigation would be invaluable for understanding the fundamental chemical behavior of this compound and for guiding its potential applications in various chemical contexts. The choice of solvation model would be critical, with implicit models offering a good balance for general screening and explicit models providing detailed insights into specific interactions. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Piperazin 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural determination of 3-(Piperazin-2-yl)aniline, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic aniline (B41778) moiety and the aliphatic piperazine (B1678402) ring. While specific experimental data for this compound is not widely published, assignments can be predicted based on the known chemical shifts of analogous aniline and piperazine structures. rsc.orgrsc.orgresearchgate.net

The ¹H NMR spectrum would feature signals in the aromatic region (typically δ 6.5-7.5 ppm) for the protons on the aniline ring. The substitution pattern (meta-substitution) will lead to a complex splitting pattern. The protons on the piperazine ring are expected in the aliphatic region (typically δ 2.5-4.0 ppm). The NH protons of the aniline and piperazine groups would appear as broad signals that can be confirmed by D₂O exchange.

In the ¹³C NMR spectrum, the carbon atoms of the aniline ring would resonate in the downfield region (δ 110-150 ppm), with the carbon attached to the amino group and the carbon attached to the piperazine ring showing distinct chemical shifts due to substituent effects. researchgate.netkpi.ua The aliphatic carbons of the piperazine ring would appear in the upfield region (typically δ 40-60 ppm). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aniline-C1 (-NH₂) | - | ~147 |

| Aniline-C2 | ~6.7-6.9 | ~115 |

| Aniline-C3 (-Piperazine) | - | ~140-145 |

| Aniline-C4 | ~6.6-6.8 | ~118 |

| Aniline-C5 | ~7.0-7.2 | ~130 |

| Aniline-C6 | ~6.7-6.9 | ~114 |

| Piperazine-C2 | ~3.5-4.0 | ~50-55 |

| Piperazine-C3 | ~2.8-3.2 | ~45-50 |

| Piperazine-C5 | ~2.8-3.2 | ~45-50 |

| Piperazine-C6 | ~2.8-3.2 | ~45-50 |

| Aniline-NH₂ | Broad, variable | - |

| Piperazine-NH (Pos. 1) | Broad, variable | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the precise structural assembly of this compound by establishing through-bond correlations. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify spin-spin coupling networks. huji.ac.il It would reveal correlations between adjacent protons on the aniline ring, as well as the connectivity of protons within the piperazine ring. For instance, the proton at C2 of the piperazine ring would show a cross-peak with the protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. libretexts.orgwikipedia.orgpressbooks.pubnih.gov Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts listed in Table 1. This is crucial for distinguishing the different CH₂ groups within the piperazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This technique would be key in confirming the connection between the aniline and piperazine rings. A critical correlation would be expected between the piperazine C2-H and the aniline C3, and potentially the aniline C2 and C4 carbons, definitively proving the substitution site.

Variable Temperature NMR Studies

The piperazine ring is known to exist in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. nih.govresearchgate.net

At low temperatures, the rate of ring inversion of the piperazine moiety would slow down, potentially leading to the resolution of distinct signals for the axial and equatorial protons, which might be averaged at room temperature. As the temperature is increased, these separate signals would broaden, coalesce, and eventually sharpen into a single averaged signal. nih.gov The temperature at which coalescence occurs (T_c) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring-flipping process, quantifying the energy barrier for this conformational change. researchgate.net Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions such as hydrogen bonding.

Characteristic Group Frequencies

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific functional groups. cuni.czresearchgate.net

N-H Stretching: The primary aromatic amine (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comwikieducator.org The secondary amine (-NH) in the piperazine ring will show a single, typically weaker, band in a similar region (3300-3350 cm⁻¹). orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as sharp bands just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the piperazine ring will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce characteristic bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

N-H Bending: The primary amine N-H bending (scissoring) vibration typically appears as a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.comwikieducator.org

C-N Stretching: The aromatic C-N stretch is expected to be a strong band in the 1250-1335 cm⁻¹ range, while the aliphatic C-N stretch from the piperazine ring will appear at a lower wavenumber, typically between 1020 and 1250 cm⁻¹. orgchemboulder.comwikieducator.org

Table 2: Predicted Characteristic Infrared (IR) and Raman Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3500 | Medium, Sharp (two bands) |

| N-H Stretch | Secondary Aliphatic Amine (-NH) | 3300 - 3350 | Weak to Medium, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | Aliphatic (Piperazine CH₂) | 2850 - 2960 | Strong |

| N-H Bend | Primary Aromatic Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic (Ar-N) | 1250 - 1335 | Strong |

| C-N Stretch | Aliphatic (C-N) | 1020 - 1250 | Medium |

Hydrogen Bonding Investigations

The presence of both primary and secondary amine groups makes this compound a candidate for significant intermolecular hydrogen bonding (N-H···N). IR spectroscopy is a powerful technique for studying these interactions. nih.govnih.gov

In a concentrated sample or in the solid state, the N-H stretching bands are expected to be broad and shifted to lower frequencies (a bathochromic shift) compared to a dilute solution in a non-polar solvent like hexane (B92381) or CCl₄. nih.gov This shift is a direct consequence of the weakening of the N-H bond due to its participation in hydrogen bonding. By analyzing the N-H stretching region at various concentrations or in different solvents, the extent and nature of hydrogen bonding can be investigated. nih.govrsc.org The frequency of these vibrations can be correlated with the strength of the hydrogen bond. ru.nl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and exploring the structural integrity of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the exact mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS analysis provides an experimentally determined accurate mass that can be compared against its theoretical mass, confirming the molecular formula. While specific HRMS data for this compound is not available in the provided search results, the technique would typically yield a high-resolution m/z value for the protonated molecule [M+H]⁺, confirming its elemental composition of C₁₀H₁₅N₃ with a very low margin of error, usually in the parts-per-million (ppm) range.

General methodologies for analyzing piperazine derivatives by HRMS involve electrospray ionization (ESI) to generate ions, followed by analysis in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. These techniques have been successfully used to characterize various piperazine derivatives, achieving mass errors of less than 3 ppm. core.ac.uk

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃ |

| Theoretical Mass [M] | 177.1266 g/mol |

| Theoretical m/z [M+H]⁺ | 178.1339 |

| Observed m/z [M+H]⁺ | Data not available |

| Mass Error (ppm) | Data not available |

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. This process helps to map the molecule's connectivity and identify its key structural motifs. The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of the piperazine ring and its substituents. researchgate.netresearchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 178.1) would be isolated and subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃): Cleavage within the piperazine ring could lead to the neutral loss of ammonia.

Piperazine ring opening: Scission of the C-C or C-N bonds of the piperazine ring would generate characteristic fragment ions.

Cleavage of the bond between the rings: The bond connecting the aniline and piperazine moieties could break, leading to ions corresponding to each ring system.

Analysis of MSⁿ experiments on other piperazine derivatives shows that the fragmentation pathway can be complex, often involving multiple bond cleavages to produce a series of product ions that are characteristic of the core structure. core.ac.uk

Table 2: Plausible Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 178.1 | Data not available | Data not available |

| 178.1 | Data not available | Data not available |

Note: This table outlines expected fragmentation patterns based on general principles for similar compounds, as specific MS/MS data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the search results, analysis of related piperazine structures provides a strong basis for understanding its likely solid-state characteristics. The parent piperazine molecule, for instance, adopts a chair conformation in its crystal structure. researchgate.net Similarly, derivatives like 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine also exhibit a chair conformation for the piperazine ring. researchgate.net

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, these interactions would be dominated by hydrogen bonds involving the amine groups of both the aniline and piperazine rings, as well as weaker van der Waals forces. The crystal structures of piperazine and its derivatives are often characterized by chains or sheets of molecules linked by N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar packing motifs, where the molecules organize to maximize the favorable hydrogen bonding interactions.

The hydrogen bond network is a critical feature of the crystal structure. In this compound, there are multiple hydrogen bond donors (the N-H groups on both rings) and acceptors (the nitrogen atoms). This allows for the formation of an extensive and robust network. The analysis of such a network would involve identifying all hydrogen bonds and characterizing their geometry (donor-acceptor distance, D-H···A angle). In the crystal structure of piperazine itself, molecules are linked into hydrogen-bonded sheets. researchgate.net A similar, though likely more complex, three-dimensional network would be expected for this compound, significantly influencing its physical properties such as melting point and solubility.

Table 3: Anticipated Hydrogen Bond Parameters in Crystalline this compound

| Donor (D-H) | Acceptor (A) | D-H···A Interaction Type | Expected Distance (Å) | Expected Angle (°) |

|---|---|---|---|---|

| Piperazine (N-H) | Piperazine (N) | Intermolecular | Data not available | Data not available |

| Piperazine (N-H) | Aniline (N) | Intermolecular | Data not available | Data not available |

| Aniline (N-H) | Piperazine (N) | Intermolecular | Data not available | Data not available |

Note: This table is predictive, as a solved crystal structure for this compound is not available.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound would be expected to be dominated by the chromophore of the aniline ring system. Aniline itself exhibits two primary absorption bands: a strong band around 230 nm and a weaker band around 280 nm, corresponding to π→π* transitions of the benzene (B151609) ring. The presence of the piperazinyl group as a substituent on the aniline ring would likely cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima due to its electronic influence on the aromatic system.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | Electronic Transition | λmax 2 (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of related substances or enantiomers. The selection of a specific methodology depends on the analytical objective, such as routine purity testing, separation of volatile impurities, or determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Given the compound's polarity and UV-active aniline moiety, reversed-phase HPLC with UV detection is the most common approach.

The method involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then used to elute the compound. researchgate.netpharmjournal.ru The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Modifiers such as trifluoroacetic acid or formic acid are often added to the mobile phase to improve the peak shape of the basic amine analytes by minimizing tailing. For detecting trace amounts of related substances, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection limits. jocpr.comresearchgate.net Diode-Array Detection (DAD) or Photodiode Array (PDA) detectors are highly effective as they can provide spectral information, aiding in peak identification and purity assessment.

Detailed research findings have established optimized conditions for separating piperazine and its derivatives, which are adaptable for this compound. jocpr.com A typical method validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Example HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV/DAD at 254 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar N-H groups, which can cause poor peak shape and thermal degradation in the GC inlet and column. Therefore, GC analysis is typically performed after a derivatization step to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization techniques for amines include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride). This process masks the polar N-H protons, reducing intermolecular hydrogen bonding and increasing volatility. The resulting derivatives can be effectively separated on a capillary GC column, often with a nonpolar or medium-polarity stationary phase. epa.gov A Nitrogen-Phosphorus Detector (NPD) is particularly suitable for this analysis due to its high selectivity and sensitivity for nitrogen-containing compounds. epa.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification and quantification of both the main compound and any volatile impurities. researchgate.net

Table 2: Representative GC Method for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Fused Silica (B1680970) Capillary Column (e.g., SE-54, 30 m x 0.25 mm) epa.gov |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Injection Mode | Splitless |

The this compound molecule possesses a stereocenter at the C2 position of the piperazine ring, meaning it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in pharmaceutical development, as they can have different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the compound.

This separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral molecules, including amines. nih.govmdpi.com The separation can be performed under normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and the analyte's properties. nih.gov The use of a Chiralpak IC column, an immobilized polysaccharide-based CSP, has been shown to be effective in separating piperazine-related compounds. jocpr.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a pure sample of this compound, the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values based on its molecular formula, C₁₀H₁₅N₃.

This technique provides a crucial check of the compound's elemental composition and serves as a primary confirmation of its identity and purity, complementing spectroscopic and chromatographic data. researchgate.netmdpi.com The industry standard for acceptance is typically when the found values are within ±0.4% of the calculated values. The analysis is performed using a dedicated CHN analyzer, which involves the complete combustion of a small, precisely weighed sample under controlled conditions and quantifying the resulting combustion gases (CO₂, H₂O, and N₂).

Table 4: Elemental Composition Data for this compound (C₁₀H₁₅N₃)

| Element | Molecular Weight ( g/mol ) | Theoretical (%) | Found (%) (Example) |

|---|---|---|---|

| Carbon (C) | 120.11 | 67.76 | 67.81 |

| Hydrogen (H) | 15.12 | 8.53 | 8.50 |

| Nitrogen (N) | 42.02 | 23.71 | 23.65 |

| Total | 177.25 | 100.00 | 99.96 |

Reactivity and Mechanistic Studies of 3 Piperazin 2 Yl Aniline

Acid-Base Properties and Protonation Equilibria

The presence of three nitrogen atoms, each with a lone pair of electrons, imparts distinct basic characteristics to the 3-(Piperazin-2-yl)aniline molecule. The study of its acid-base properties involves understanding the protonation equilibria associated with these multiple basic sites.

This compound possesses three potential sites for protonation: the nitrogen atom of the aniline (B41778) group and the two nitrogen atoms within the piperazine (B1678402) ring. The basicity of these sites varies significantly due to their different electronic environments.

Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system through resonance. qorganica.com This delocalization reduces the electron density on the nitrogen atom, making it less available to accept a proton. Consequently, aromatic amines like aniline are significantly weaker bases than aliphatic amines. qorganica.com

Piperazine Nitrogens: The nitrogen atoms in the piperazine ring are secondary aliphatic amines. Their lone pairs are localized and readily available for protonation, making them considerably more basic than the aniline nitrogen. The two piperazine nitrogens are chemically distinct in this compound, which can lead to two different pKa values for the piperazine moiety.

Table 1: Typical pKa Values of Parent Amines

| Compound | Functional Group | Typical pKa of Conjugate Acid |

|---|---|---|

| Aniline | Aromatic Amine | ~4.6 |

This table presents representative data for the parent compounds to illustrate the expected differences in basicity.

Based on these values, the initial protonation of this compound in an acidic medium is expected to occur preferentially at one of the more basic piperazine nitrogens.

L + H⁺ ⇌ LH⁺ (First Protonation, K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (Second Protonation, K₂) LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (Third Protonation, K₃)

Where L represents the neutral this compound molecule. The thermodynamics of these equilibria are governed by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each protonation step. The kinetics of proton transfer are generally very fast, often diffusion-controlled, especially in aqueous solutions. datapdf.com The study of these aspects provides insight into the stability of the different protonated species (mono-, di-, and tri-cations) and the energy barriers between them.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (SₑAr) due to the strong activating effect of the amino (-NH₂) group. wikipedia.org

The primary amino group is a powerful ortho-, para-director. It strongly activates the aromatic ring towards electrophilic attack by donating its lone pair of electrons into the ring via resonance. wikipedia.orgijrar.org This increases the electron density at the positions ortho (C2, C6) and para (C4) to the amino group, making them the most nucleophilic sites. ijrar.org

In this compound, the piperazinyl substituent is located at the meta position relative to the amino group. The regiochemical outcome of an SₑAr reaction is therefore determined by:

The Directing Effect of the -NH₂ Group: This is the dominant electronic factor, favoring substitution at positions 2, 4, and 6.

Steric Hindrance: The bulky piperazin-2-yl group at position 3 can sterically hinder the approach of an electrophile to the adjacent C2 position. This may lead to a preference for substitution at the less hindered C4 (para) and C6 (ortho) positions.

The final product distribution is a balance between these electronic and steric factors and is often established experimentally. ijrar.org

Table 2: Predicted Products of Electrophilic Bromination

| Position of Substitution | Relation to -NH₂ | Relation to Piperazinyl | Expected Product | Notes |

|---|---|---|---|---|

| C4 | para | meta | 4-Bromo-3-(piperazin-2-yl)aniline | Major product due to strong para-directing effect and moderate steric hindrance. |

| C6 | ortho | meta | 6-Bromo-3-(piperazin-2-yl)aniline | Possible product, less sterically hindered than the C2 position. |

This table outlines the predicted regiochemical outcome for a typical electrophilic aromatic substitution reaction based on established chemical principles.

The rate of electrophilic aromatic substitution on the aniline ring is significantly enhanced by the activating -NH₂ group. Aniline itself is much more reactive than benzene (B151609), with reactions like bromination occurring rapidly even under mild conditions. makingmolecules.com Kinetic studies of substitution reactions on substituted anilines typically show a strong dependence on the electronic nature of the substituents. While specific kinetic data for this compound is scarce, studies on related anilines demonstrate that the rate is influenced by the stability of the cationic intermediate (the Wheland intermediate). researchgate.netlumenlearning.com The ability of the aniline nitrogen to donate electron density and stabilize this intermediate is a key factor in the reaction kinetics. wikipedia.org

Nucleophilic Reactivity of Piperazine Nitrogen Atoms

The secondary amine functionalities within the piperazine ring are strong nucleophiles due to the presence of localized electron lone pairs on the nitrogen atoms. researchgate.net They readily participate in a variety of reactions involving electrophilic partners. The piperazine moiety is a common synthon in medicinal chemistry precisely because its nucleophilicity facilitates its incorporation into larger molecules. nih.gov

Common nucleophilic reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form N-alkyl derivatives. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form N-acyl amides. ambeed.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products. nih.gov

Michael Addition: Addition to α,β-unsaturated carbonyl compounds. koreascience.kr

Aromatic Nucleophilic Substitution (SₙAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings. nih.gov

Given that the two nitrogen atoms of the piperazine ring are in different chemical environments, regioselectivity can be an issue, potentially leading to mixtures of mono-substituted products. Further reaction can lead to di-substitution. Protecting group strategies are often employed to control the site and extent of reaction on the piperazine ring. nih.gov

Table 3: Examples of Nucleophilic Reactions at the Piperazine Moiety

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-Acetylpiperazine derivative |

| N-Alkylation | Methyl Iodide | N-Methylpiperazine derivative |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Piperazine |

| 4-Bromo-3-(piperazin-2-yl)aniline |

| 6-Bromo-3-(piperazin-2-yl)aniline |

| 2-Bromo-3-(piperazin-2-yl)aniline |

| Benzene |

| Acetyl Chloride |

| Methyl Iodide |

Reactions with Carbonyl Compounds